molecular formula C10H10O4 B2519538 (2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 1932570-75-6

(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Cat. No. B2519538
CAS RN: 1932570-75-6
M. Wt: 194.186
InChI Key: SLSUBOSBTBJRCO-VXNVDRBHSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its stereochemistry and functional groups. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the compound’s reactivity, the mechanisms of its reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. It may also include precautions to take when handling the compound .

Future Directions

This involves discussing potential future research on the compound. It may include potential applications, unanswered questions about the compound, and methods to address these questions .

properties

IUPAC Name

(2R,4R)-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,7,9,11H,5H2,(H,12,13)/t7-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSUBOSBTBJRCO-VXNVDRBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2O[C@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

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